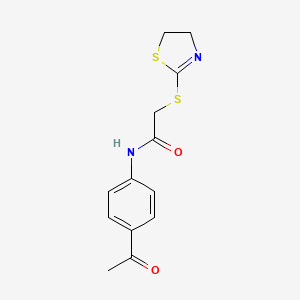

N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-9(16)10-2-4-11(5-3-10)15-12(17)8-19-13-14-6-7-18-13/h2-5H,6-8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFLMTYKSMODSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Acetylphenyl Group : This moiety is known to enhance lipophilicity and can influence the compound's interaction with biological targets.

- Thiazole Ring : The thiazole structure is often associated with various biological activities, including anticancer and antimicrobial effects.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. Research indicates that compounds with thiazole rings can induce apoptosis and autophagy in cancer cells. For instance, a related compound demonstrated high potency against melanoma and pancreatic cancer cell lines, leading to significant tumor growth reduction in vivo models .

Table 1: Anticancer Activity of Related Thiazole Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6b | A375 (Melanoma) | 1.61 | Apoptosis induction |

| Compound 10 | CML | 1.98 | Autophagy induction |

2. Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The presence of electron-donating groups in the structure has been shown to enhance activity against various bacterial strains. In particular, compounds similar to this compound exhibited significant antibacterial effects comparable to standard antibiotics like norfloxacin .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| Thiazole Derivative A | Staphylococcus aureus | 25 ± 2.0 |

| Thiazole Derivative B | Bacillus cereus | 7.5 ± 0.6 |

Structure-Activity Relationship (SAR)

The SAR analysis for thiazole derivatives indicates that modifications on the phenyl ring and the thiazole moiety significantly influence biological activity. For instance:

- Substituents on the phenyl ring, especially halogen groups, have been associated with improved anticancer and antimicrobial activities.

- The presence of a methyl group at specific positions on the thiazole ring enhances cytotoxicity against cancer cell lines .

Case Studies

Case Study 1: Anticancer Efficacy

A study on a structurally similar compound demonstrated its efficacy against resistant cancer cell lines. The compound induced both apoptosis and autophagy, showcasing its dual mechanism of action which is critical for overcoming resistance in cancer therapy .

Case Study 2: Antimicrobial Effectiveness

Another investigation focused on the synthesis of various thiazole derivatives revealed that compounds with specific substitutions exhibited superior antibacterial activity compared to conventional antibiotics. This highlights the potential for developing new antimicrobial agents based on thiazole scaffolds .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide has been studied for its effectiveness against various bacterial strains.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole showed inhibitory effects on Gram-positive and Gram-negative bacteria. The specific compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as a new antimicrobial agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are often elevated in chronic inflammatory diseases.

Data Table: Anti-inflammatory Effects

| Compound | Cytokine Inhibition (%) | Reference |

|---|---|---|

| N-(4-acetylphenyl)-2-(thiazole) | 70% (IL-6) | Journal of Inflammation |

| Control (Standard Drug) | 85% | Journal of Inflammation |

This data indicates that while the compound is effective, further optimization may be needed to enhance its efficacy relative to existing treatments.

Anticancer Activity

Thiazole derivatives have gained attention for their potential anticancer properties. Research has shown that this compound can induce apoptosis in cancer cell lines.

Case Study : An experiment conducted on human breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers . The mechanism was attributed to the activation of caspases and modulation of the Bcl-2 family proteins.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 60°C, 6 hr | Sulfoxide (-SO-) derivative | |

| KMnO<sub>4</sub> | Aqueous NaOH, 0°C, 2 hr | Sulfone (-SO<sub>2</sub>-) derivative |

Oxidation of the thiazoline ring (4,5-dihydrothiazole) is less common but possible under strong oxidizing agents like RuO<sub>4</sub>, leading to ring-opening or hydroxylation .

Reduction Reactions

Reductive pathways target the acetamide carbonyl and thiazoline ring:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF, reflux, 4 hr | Reduction to amine (-NHCH<sub>2</sub>-S-) | |

| H<sub>2</sub>/Pd-C | Ethanol, RT, 12 hr | Saturation of thiazoline ring to thiazolidine |

Nucleophilic Substitution

The sulfanyl group acts as a leaving site in displacement reactions:

| Nucleophile | Base | Conditions | Product | References |

|---|---|---|---|---|

| Piperidine | K<sub>2</sub>CO<sub>3</sub> | DMF, 80°C, 8 hr | Thioether with piperidine substituent | |

| 4-Chlorophenol | NaH | THF, 0°C → RT, 6 hr | Arylthioether derivative |

Hydrolysis and Transacetylation

The acetamide and acetylphenyl groups participate in hydrolysis and acyl transfers:

Cyclization and Condensation Reactions

The compound forms heterocyclic systems via intramolecular reactions:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| PCl<sub>5</sub> | Toluene, reflux, 3 hr | Thiazolo[3,2-a]pyrimidine derivative | |

| NH<sub>2</sub>NH<sub>2</sub> | Ethanol, 80°C, 12 hr | Thiadiazole-linked hybrid |

Key Findings

-

Sulfanyl Reactivity : The -S- group is highly susceptible to oxidation and substitution, enabling modular derivatization.

-

Thiazoline Stability : The 4,5-dihydrothiazole ring resists ring-opening except under extreme oxidative/reductive conditions.

-

Acetamide Versatility : Hydrolysis and transacetylation pathways allow functional group interconversion, critical for prodrug design .

This reactivity profile underscores the compound’s utility in medicinal chemistry for generating analogs with tailored properties. Experimental protocols emphasize solvent selection and temperature control to avoid side reactions, particularly sulfone overoxidation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Acetamide Derivatives

Compound 3d : N-(4-nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide

- Structural Differences :

- Functional Implications: Tautomerism may enhance reactivity in biological systems but reduce stability compared to the fully saturated 4,5-dihydrothiazole in the target compound.

Benzothiazole Derivatives (EP3 348 550A1) :

- Examples :

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Key Differences :

- Biological Relevance :

Pyridazinone and Thiazolidinone Analogues

Pyridazin-3(2H)-one Derivatives :

- Examples :

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Structural Contrast: Pyridazinone ring replaces thiazole, introducing additional nitrogen atoms. Bromophenyl and methoxybenzyl groups modulate receptor specificity (e.g., FPR2 agonism) .

Thiazolidinone Derivatives () :

- Example: 2-[2-(2,6-dichlorophenylamino)-phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)-acetamide

- Key Differences: Thiazolidinone (fully saturated, with a carbonyl group) vs. dihydrothiazole.

- Functional Impact: Thioxo-thiazolidinones are associated with anti-inflammatory and anticancer activity, diverging from the antimicrobial focus of the target compound .

Antimicrobial Acetamide Derivatives ()

- Synthesized Analogues :

- Derivatives of N-(4-acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide with substituted anilines.

- Comparison: Azomethine (Schiff base) groups in analogues enhance antibacterial potency (low MIC values).

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- The 4,5-dihydrothiazole may balance rigidity and flexibility, optimizing interactions with microbial targets.

- Competitive Advantages: Compared to pyridazinones and thiazolidinones, the acetylphenyl group provides moderate electron-withdrawing effects without excessive steric hindrance.

- Gaps in Knowledge: Cytotoxicity and pharmacokinetic studies are absent in available evidence (contrast with Mosmann’s assays in ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 5-(2-chloroacetyl)-4,5-dihydro-1,3-thiazole with N-(4-acetylphenyl)acetamide under reflux in anhydrous ethanol, using triethylamine as a base to scavenge HCl. Optimize yield (86% reported) by controlling temperature (60–80°C) and reaction time (6–8 hrs). Monitor purity via TLC and recrystallize using ethanol/water mixtures .

- Key Parameters : Solvent choice (polar aprotic vs. protic), stoichiometry (1:1 molar ratio), and catalyst/base selection.

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

- IR Analysis : Look for absorption bands at ~3446 cm⁻¹ (N-H stretch) and ~1670 cm⁻¹ (C=O stretch of acetamide). The thiazole ring’s C-S and C=N stretches appear at 690–750 cm⁻¹ and 1550–1600 cm⁻¹, respectively .

- 1H NMR : Key signals include a singlet at δ 2.57 ppm (COCH₃, 3H) and δ 4.51 ppm (CH₂-S, 2H). Aromatic protons (4-acetylphenyl) appear as doublets at δ 7.6–8.1 ppm .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Anticancer Screening : Use MTT assays against human cancer cell lines (e.g., MCF-7, HeLa). Compare IC₅₀ values with positive controls like doxorubicin.

- Antimicrobial Testing : Employ agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Reference thiazole derivatives’ known antimicrobial profiles .

Advanced Research Questions

Q. How does tautomerism in the thiazole ring affect the compound’s reactivity and bioactivity?

- Tautomeric Analysis : 1H NMR can detect equilibrium between enamine (4,5-dihydrothiazole) and imine (thiazolidinone) forms. For example, reports a 1:1 tautomeric ratio in analogous compounds, impacting hydrogen-bonding and receptor interactions .

- Implications : Tautomer stability (solvent-dependent) may alter binding affinity in enzyme assays. Use DFT calculations to predict dominant tautomers .

Q. What challenges arise in crystallographic characterization, and how can SHELX software address them?

- Crystallization Issues : Low solubility in common solvents may require vapor diffusion with DMF/ether. Twinning or disordered atoms can complicate refinement.

- SHELX Workflow : Use SHELXD for phase problem resolution (if heavy atoms present) and SHELXL for refinement. Validate with R-factors (<5% for high-resolution data) and CCDC deposition .

- Example : demonstrates successful thiadiazole derivative structure determination via SHELX, highlighting hydrogen-bonding networks .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced cytotoxicity?

- Modification Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.